BenchChemオンラインストアへようこそ!

1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

RIP1 kinase inhibition Structure–activity relationship Benzoxazepine pharmacophore

1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea belongs to the 1,5-benzoxazepin-8-yl urea class, a scaffold recognized for its ability to engage kinase active sites, particularly receptor-interacting protein 1 (RIP1) kinase. The compound features a phenyl-substituted urea terminus attached to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzoxazepine core (molecular formula C₁₉H₂₁N₃O₃, MW 339.4 g/mol).

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1170621-00-7
Cat. No. B2555694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea
CAS1170621-00-7
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1=O)C)C
InChIInChI=1S/C19H21N3O3/c1-19(2)12-25-16-11-14(9-10-15(16)22(3)17(19)23)21-18(24)20-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H2,20,21,24)
InChIKeyOOQCSMNNPJUPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Urea (CAS 1170621-00-7): Chemical Identity and Pharmacophore Context for Research Procurement


1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea belongs to the 1,5-benzoxazepin-8-yl urea class, a scaffold recognized for its ability to engage kinase active sites, particularly receptor-interacting protein 1 (RIP1) kinase . The compound features a phenyl-substituted urea terminus attached to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzoxazepine core (molecular formula C₁₉H₂₁N₃O₃, MW 339.4 g/mol) . This structural architecture distinguishes it from other benzoxazepine-containing kinase inhibitors and positions it within a series where N-terminal substitution critically modulates target affinity and physicochemical properties.

Why Generic Substitution of 1-Phenyl-3-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Urea with In-Class Benzoxazepine Ureas Is Not Advisable


Benzoxazepine-urea derivatives bearing the conserved 3,3,5-trimethyl-4-oxo-tetrahydrobenzoxazepine core are not functionally interchangeable. The N-terminal substituent governs both steric complementarity within the kinase ATP-binding pocket and physicochemical properties such as lipophilicity and solubility . For example, replacing the N-phenyl group of the target compound with an N-cyclohexyl group (CAS 1171789-76-6) alters the molecular shape from a planar aromatic to a bulky aliphatic system, which is expected to shift kinase selectivity profiles and change logP by approximately 1–2 units based on fragment constants [1]. Similarly, N-phenylethyl or N-benzyl variants introduce additional rotatable bonds and increased basicity, which can affect membrane permeability and off-target binding . These structural differences mean that even closely related in-class compounds cannot be treated as drop-in replacements without risking divergent biological outcomes.

Quantitative Differentiation Evidence for 1-Phenyl-3-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Urea Relative to Closest Analogs


N-Phenyl vs. N-Cyclohexyl Substitution: Impact on Aromatic Character and Predicted Kinase Binding Pose

The target compound possesses an N-phenyl urea terminus, whereas the closest cataloged analog, 1-cyclohexyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea (CAS 1171789-76-6), contains an N-cyclohexyl group . The phenyl ring provides a planar, electron-rich surface capable of π–π stacking with phenylalanine or tyrosine residues in the kinase hinge region, while the cyclohexyl analog is conformationally flexible and electron-neutral. This difference is quantifiable by the number of aromatic atoms in the N-terminal group: 6 aromatic carbons (phenyl) vs. 0 aromatic carbons (cyclohexyl) . Additionally, the phenyl group reduces the calculated rotatable bond count by 1 relative to the cyclohexyl variant, potentially entropically favoring binding . No direct head-to-head biochemical IC₅₀ comparison is publicly available; reported kinase inhibition data for the cyclohexyl analog are qualitative .

RIP1 kinase inhibition Structure–activity relationship Benzoxazepine pharmacophore

Molecular Weight and Lipophilicity Differentiation Between N-Phenyl and N-Cyclohexyl Benzoxazepine Ureas

The molecular weight of the target compound is 339.4 g/mol , which is 6.0 g/mol lower than the N-cyclohexyl analog (345.4 g/mol) . The difference arises from the replacement of cyclohexyl (C₆H₁₁, 83.1 Da) with phenyl (C₆H₅, 77.1 Da). Based on established fragment hydrophobicity constants (π values: phenyl = 1.96; cyclohexyl = 2.51), the target compound is predicted to have a logP approximately 0.55 units lower than the N-cyclohexyl analog [1]. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which can enhance assay reproducibility in biochemical and cellular screening campaigns.

Physicochemical property profiling Drug-likeness Lead optimization

Topological Polar Surface Area and Hydrogen-Bonding Capacity Differentiating N-Phenyl from N-Phenylethyl Analog

The target compound has a topological polar surface area (TPSA) of 75.4 Ų, contributed by the urea carbonyl, urea NH groups, and the benzoxazepine carbonyl and ring oxygen . The N-phenylethyl analog (CAS 1172322-57-4) has an identical TPSA of 75.4 Ų , indicating that extending the N-alkyl chain does not alter the polar surface area. However, the N-phenylethyl analog has a higher molecular weight (397.5 g/mol) and two additional rotatable bonds, which increases conformational entropy and may reduce binding potency for targets with rigid binding pockets. The target compound therefore offers the same polar interaction capacity with greater ligand efficiency (lower MW per polar atom) compared to the phenylethyl variant.

Membrane permeability CNS drug design Physicochemical profiling

Kinase Selectivity Implication: N-Phenyl vs. N-Benzyl Benzoxazepine Urea Scaffold Differentiation

Literature describing the 1,5-benzoxazepine scaffold indicates that N-terminal urea substitution directly influences kinase selectivity . The target compound's N-phenyl group constrains the urea NH orientation through conjugation with the aromatic ring, creating a relatively rigid pharmacophore. In contrast, the N-benzyl analog (e.g., CAS from chemsrc) introduces a methylene spacer between the phenyl ring and the urea nitrogen, increasing conformational freedom . While no quantitative selectivity data (e.g., KINOMEscan scores) are publicly available for these specific compounds, the 1,5-benzoxazepine scaffold class has been associated with RIP1 kinase inhibition , and the degree of conformational constraint at the urea terminus is a known determinant of kinase selectivity within related chemical series [1]. The N-phenyl variant is predicted to exhibit a more restricted rotational profile (C–N bond rotation barrier ~12–15 kcal/mol due to partial double-bond character of urea) compared to N-benzyl, which may reduce off-target kinase engagement.

RIP1 kinase Kinase selectivity profiling Benzoxazepine SAR

Recommended Research and Industrial Application Scenarios for 1-Phenyl-3-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Urea


Chemical Probe for RIP1 Kinase-Mediated Necroptosis Pathway Studies Requiring Aromatic Urea Pharmacophore

The N-phenyl urea terminus of the target compound provides a planar aromatic surface suitable for π-stacking interactions within the RIP1 kinase ATP-binding site . Researchers investigating necroptosis and inflammation should prioritize this compound over the N-cyclohexyl analog (CAS 1171789-76-6) when the hypothesis requires an aromatic N-terminal group capable of engaging phenylalanine or tyrosine gatekeeper residues . The predicted lower logP (Δ ≈ −0.55) further supports improved solubility in aqueous assay buffers, reducing the need for high DMSO concentrations that can confound cellular necroptosis readouts [1].

Fragment-Based or Ligand-Efficiency-Driven Lead Optimization Campaigns for Inflammatory Kinase Targets

With a molecular weight of 339.4 g/mol and a TPSA of 75.4 Ų, the target compound achieves a TPSA/MW efficiency ratio 17% higher than the N-phenylethyl analog (CAS 1172322-57-4) . Medicinal chemistry teams pursuing lead optimization for kinase targets where ligand efficiency is a key selection criterion should prefer the N-phenyl compound as a starting scaffold. Its lower molecular weight leaves greater room for property-preserving substitution before exceeding Lipinski thresholds, an advantage not offered by bulkier N-alkyl analogs [1].

Selectivity Profiling Studies Where Conformational Constraint at the Urea Terminus Is Hypothesized to Reduce Off-Target Kinase Binding

The direct attachment of the phenyl ring to the urea nitrogen in the target compound creates a partially conjugated system with restricted rotation, resulting in 4 rotatable bonds versus 5 for the N-benzyl analog . This conformational constraint is predicted to limit the number of accessible binding poses, potentially reducing off-target kinase engagement [1]. Investigators conducting kinome-wide selectivity profiling should select this compound over more flexible N-benzyl or N-phenylethyl variants when testing the hypothesis that rigidified urea pharmacophores yield cleaner selectivity profiles.

Reference Standard for Analytical Method Development and QC Release Testing of Benzoxazepine Urea Libraries

The well-defined structure (SMILES: CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1=O)C)C) and accessible InChI Key (OOQCSMNNPJUPDU-UHFFFAOYSA-N) of the target compound make it suitable as a chromatographic reference standard for HPLC/UPLC method development targeting benzoxazepine urea libraries . Its intermediate lipophilicity and distinct UV chromophore (phenyl urea λmax ~245–260 nm) facilitate robust detection, enabling its use as a system suitability standard during procurement QC and library characterization workflows .

Quote Request

Request a Quote for 1-phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.